1,2,3,4-Tetrahydroquinolin-5-yl acetate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-yl acetate |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3 |
InChI Key |
OBUNRANDXAGARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1CCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : The acetate group in the target compound likely increases lipophilicity compared to the amine (logP ~1.5–2.5 vs. ~0.5–1.0 for amines), improving membrane permeability but reducing water solubility .
Research Findings and Limitations
- Synthesis Gaps : Evidence lacks direct protocols for synthesizing the acetate ester, necessitating extrapolation from acetylation methods for similar scaffolds.
- Structural Similarity: Compounds like 1,2,3,4-Tetrahydroisoquinolin-5-amine hydrochloride (similarity score 0.95) highlight conserved bioactivity profiles, suggesting the acetate may share pharmacological targets .
- Safety Data : The absence of explicit safety data for the acetate requires caution in handling, inferred from related esters and amines .
Preparation Methods
Reaction Conditions and Optimization
The alcohol precursor is treated with acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid. For example, stirring 1,2,3,4-tetrahydroquinolin-5-ol (1.0 equiv) with acetic anhydride (1.2 equiv) in dichloromethane at 0°C for 2 hours, followed by room-temperature stirring for 12 hours, yields the acetate ester with >90% conversion. The reaction typically proceeds under mild conditions, avoiding side reactions such as ring oxidation or N-acetylation.
Key Considerations
-
Solvent Choice : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.
-
Catalysis : DMAP (4-dimethylaminopyridine) may accelerate the reaction by acting as an acylation catalyst.
-
Purification : The product is often isolated via flash chromatography (petroleum ether/ethyl acetate gradient) or recrystallization.
Alkylation Strategies Using Halogenated Acetate Esters
Alkylation of tetrahydroquinoline derivatives with halogenated acetate esters provides an alternative pathway. This method is particularly useful when the alcohol precursor is inaccessible or when functional group compatibility issues arise.
Titanium-Catalyzed Hydroaminoalkylation
A two-step procedure developed by involves hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular Buchwald–Hartwig amination to form the tetrahydroquinoline core. If the styrene precursor contains a protected hydroxyl group at the 5-position, subsequent deprotection and acetylation yield the target compound.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ti catalyst (2 mol%), 80°C, 12 h | 75–85% | |
| 2 | Pd(dba)₂, Xantphos, Cs₂CO₃, 100°C | 70% |
For instance, 5-hydroxy-1,2,3,4-tetrahydroquinoline synthesized via this route is acetylated using acetyl chloride in the presence of triethylamine, achieving an 88% isolated yield.
Ring-Forming Reactions with Pre-Installed Acetate Groups
Constructing the tetrahydroquinoline scaffold with the acetate group already in place avoids post-functionalization steps. Cyclization strategies using ketoesters or acrylate derivatives are effective.
Dihydropyrazole Cyclization
A diastereoselective approach reported in utilizes ortho-quinone methide precursors and bifunctional olefins to form tetrahydroquinoline derivatives. By substituting the olefin with an acetate-containing moiety, the acetyl group is incorporated during cyclization.
-
React ortho-quinone methide (0.15 mmol) with sodium carbonate (0.2 mmol) in THF.
-
Add acrylate ester (0.1 mmol) and stir for 2 hours.
-
Purify via flash chromatography (petroleum ether/ethyl acetate 10:1).
This method achieves moderate yields (50–60%) but offers excellent diastereocontrol, critical for stereochemically complex derivatives.
Palladium-catalyzed coupling reactions enable the introduction of acetate groups at specific positions. A patent by describes alkylation of 1,2,3,4-tetrahydroisoquinolines with bromoacetate esters, a method adaptable to tetrahydroquinolines.
-
Substrate: 6,7-Dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-1,2,3,4-tetrahydroisoquinoline.
-
Reagent: α-Bromo-phenyl-acetic acid methyl ester.
-
Conditions: K₂CO₃, DMF, 80°C, 24 hours.
Adapting this protocol, 5-bromo-1,2,3,4-tetrahydroquinoline can undergo similar alkylation, followed by acetate ester formation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,2,3,4-tetrahydroquinolin-5-yl acetate, and how can reaction conditions be optimized for high yield and purity?
- Methodology : Synthesis often involves reductive amination or cyclization of precursor quinoline derivatives. For example, LiAlH₄ in THF can reduce intermediates, followed by acetylation using SOCl₂ or acetic anhydride under controlled pH and temperature . Solvent selection (e.g., THF or chloroform) and catalyst choice (e.g., TsCl for tosylation) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology : Use -NMR and -NMR to confirm the tetrahydroquinoline backbone and acetate group positioning. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or GC ensures purity (>95%) . Melting point analysis (e.g., 94–95°C for analogous derivatives) aids in verifying crystallinity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Store the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation. Stability studies using accelerated degradation tests (e.g., exposure to light, heat, or humidity) combined with HPLC monitoring can identify degradation products. The parent compound 1,2,3,4-tetrahydroquinoline is sensitive to prolonged air exposure, suggesting similar handling precautions for the acetate derivative .
Advanced Research Questions
Q. What structural modifications to this compound enhance its pharmacological activity, and how are these modifications validated?
- Methodology : Introduce substituents (e.g., sulfonyl groups, halogenation) at the 5- or 7-positions to improve binding affinity. For example, phenylsulfonyl derivatives of tetrahydroquinoline analogs showed enhanced GPR119 agonist activity in vitro . Validate modifications using molecular docking, in vitro receptor-binding assays, and pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .
Q. How can conflicting data on the biological activity of tetrahydroquinoline derivatives be resolved in preclinical studies?
- Methodology : Address contradictions (e.g., varying IC₅₀ values) by standardizing assay conditions (cell lines, incubation time) and validating target specificity. For instance, neuronal nitric oxide synthase (nNOS) inhibition studies require isoform-selective assays to rule out cross-reactivity with endothelial NOS . Reproducibility is improved by using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods).
Q. What advanced electrochemical or spectroscopic methods are used to study the adsorption behavior of tetrahydroquinoline derivatives in material science applications?
- Methodology : In situ electrochemical sum-frequency generation (SFG) and difference-frequency generation (DFG) spectroscopy can probe adsorption dynamics of tetrahydroquinoline-based compounds (e.g., CTDB derivatives) on gold surfaces in ionic liquids. Stark tuning effects and vibrational modes (e.g., CN⁻ adsorption) provide insights into interfacial behavior .
Q. How can computational modeling guide the design of tetrahydroquinoline derivatives with improved blood-brain barrier (BBB) permeability?
- Methodology : Use quantitative structure-activity relationship (QSAR) models to predict logP and polar surface area. Molecular dynamics simulations assess membrane interaction, while in silico BBB penetration models (e.g., PAMPA-BBB) prioritize candidates for synthesis. For example, methylaminoethyl substitutions on the tetrahydroquinoline scaffold improved BBB penetration in nNOS inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
